molecular formula C12H14BrFN2 B594564 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole CAS No. 1352318-52-5

5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole

Cat. No.: B594564
CAS No.: 1352318-52-5
M. Wt: 285.16
InChI Key: URUOMJUOYMIMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole: is a heterocyclic compound with the molecular formula C12H14BrFN2 . It is a derivative of benzimidazole, a structure known for its wide range of biological activities. This compound is characterized by the presence of bromine, ethyl, fluoro, and isopropyl groups attached to the benzimidazole core, making it a unique and versatile molecule in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole typically involves multi-step organic reactions. One common method includes the bromination of 2-ethyl-6-fluoro-1-isopropylbenzimidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology and Medicine: This compound has shown potential in biological and medicinal research. It can be used to develop new pharmaceuticals with antimicrobial, antiviral, and anticancer properties. Its derivatives are often tested for their efficacy against various pathogens and cancer cell lines .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and material engineering .

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

  • 5-Bromo-2-ethyl-1H-benzimidazole
  • 6-Fluoro-2-ethyl-1H-benzimidazole
  • 2-Ethyl-6-fluoro-1-isopropylbenzimidazole

Uniqueness: Compared to these similar compounds, 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole stands out due to the combined presence of bromine, ethyl, fluoro, and isopropyl groups. This unique combination enhances its reactivity and potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

5-bromo-2-ethyl-6-fluoro-1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFN2/c1-4-12-15-10-5-8(13)9(14)6-11(10)16(12)7(2)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUOMJUOYMIMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC(=C(C=C2N1C(C)C)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718354
Record name 5-Bromo-2-ethyl-6-fluoro-1-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-52-5
Record name 5-Bromo-2-ethyl-6-fluoro-1-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.